molecular formula C8H13NO3 B8341015 Methyl 4-cyano-3-hydroxy-4-methylpentanoate

Methyl 4-cyano-3-hydroxy-4-methylpentanoate

Cat. No.: B8341015
M. Wt: 171.19 g/mol
InChI Key: MVNXLTBXKCLPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-3-hydroxy-4-methylpentanoate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-cyano-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C8H13NO3/c1-8(2,5-9)6(10)4-7(11)12-3/h6,10H,4H2,1-3H3

InChI Key

MVNXLTBXKCLPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(CC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Cyano-3-hydroxy-4-methylpentanoic acid (7.7 g, 49 mmol) was dissolved in DMF (50 mL) and potassium carbonate (10.16 g, 73.5 mmol) was added. Dimethyl sulfate (8.03 g, 63.7 mmol) was dropwise added with vigorous stirring. The mixture was stirred at room temperature for 2 hr and toluene (50 mL) was added. 2N Aqueous hydrochloric acid solution (40 mL, 80 mmol) was dropwise added with vigorous stirring. After partitioning, a toluene layer was separated and an aqueous layer was extracted again with toluene (25 mL). The toluene layers were combined and concentrated under reduced pressure to give methyl 4-cyano-3-hydroxy-4-methylpentanoate (7.13 g, 41.6 mmol). The yield was 85% relative to 4-cyano-3-hydroxy-4-methylpentanoic acid.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step Two
Quantity
8.03 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

R-N-(p-Hydroxybenzyl)phenylethylamine salt (8.42 g, 22.7 mmol) of optically active 4-cyano-3-hydroxy-4-methylpentanoic acid was dissolved in water (20 mL) and toluene (20 mL) was added. 2N Aqueous potassium carbonate solution (22.7 mL, 45.4 mmol) was gradually added dropwise with vigorous stirring. After stirring vigorously at room temperature for 30 min, the mixture was partitioned and an organic layer was removed. Then, toluene (20 mL) and tetrabutylammonium bromide (1.01 g, 3.42 mmol) were added and dimethyl sulfate (3.15 g, 25.0 mmol) was dropwise added with vigorous stirring. The reaction mixture was stirred at room temperature for 2 hr, and a toluene layer was separated and concentrated under reduced pressure to give optically active methyl 4-cyano-3-hydroxy-4-methylpentanoate (3.62 g). The yield was 93.4% relative to optically active 4-cyano-3-hydroxy-4-methylpentanoic acid.
[Compound]
Name
R-N-(p-Hydroxybenzyl)phenylethylamine
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
22.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.01 g
Type
catalyst
Reaction Step Four
Quantity
3.15 g
Type
reactant
Reaction Step Five

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